molecular formula C6H11NO B13501802 1-Azaspiro[3.3]heptan-3-ol

1-Azaspiro[3.3]heptan-3-ol

Cat. No.: B13501802
M. Wt: 113.16 g/mol
InChI Key: LSNMTKFBZRNHJI-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-3-ol is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique spirocyclic structure, which imparts distinct physicochemical properties. It is often explored as a bioisostere of piperidine, a common structural motif in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-ol can be synthesized through a series of well-defined steps. One of the key synthetic routes involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane (AlH₃) to yield this compound .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: AlH₃, LiAlH₄, NaBH₄

    Substitution: Alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction typically yields amines .

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptan-3-ol involves its interaction with specific molecular targets. The compound can mimic the structure of piperidine, allowing it to bind to similar biological receptors. This binding can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

1-Azaspiro[3.3]heptan-3-ol is often compared with other spirocyclic compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to mimic piperidine makes it a valuable tool in drug design and medicinal chemistry .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-azaspiro[3.3]heptan-3-ol

InChI

InChI=1S/C6H11NO/c8-5-4-7-6(5)2-1-3-6/h5,7-8H,1-4H2

InChI Key

LSNMTKFBZRNHJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)O

Origin of Product

United States

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